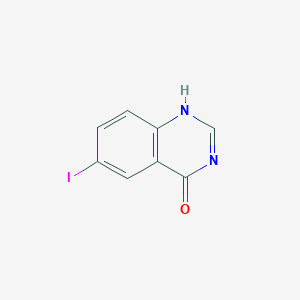

6-Iodoquinazolin-4-one

Overview

Description

6-Iodoquinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family It is characterized by the presence of an iodine atom at the 6th position of the quinazolinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodoquinazolin-4-one typically involves the iodination of quinazolin-4-one. One common method includes the reaction of 5-iodoanthranilic acid with formamide in the presence of acetic acid and diethylamine as catalysts. The reaction proceeds as follows:

Starting Materials: 5-iodoanthranilic acid, formamide, acetic acid, diethylamine.

Reaction Conditions: The reaction mixture is heated to facilitate the formation of this compound.

Purification: The product is purified through recrystallization or chromatography to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6-Iodoquinazolin-4-one undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

Substitution: Various substituted quinazolinones.

Oxidation: Quinazolinone derivatives with higher oxidation states.

Reduction: Reduced forms of quinazolinone.

Scientific Research Applications

6-Iodoquinazolin-4-one has several scientific research applications:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, including anticancer and antimicrobial agents.

Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.

Biological Studies: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

Industrial Applications: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-Iodoquinazolin-4-one involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

- 6-Iodoquinoline

- 3-Iodo-6-methoxy-4H-chromen-4-one

- 4-Bromo-6-iodoquinoline

- 6-Iodopyrrolo[1,2-f][1,2,4]triazin-4(3H)-one

- 7-Chloro-4-iodoquinoline

Uniqueness

6-Iodoquinazolin-4-one is unique due to its specific substitution pattern and the presence of the iodine atom at the 6th position. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Biological Activity

6-Iodoquinazolin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article reviews the synthesis, characterization, and biological evaluation of various derivatives of this compound, highlighting key findings from recent studies.

Synthesis and Characterization

Recent research has focused on synthesizing various derivatives of this compound to enhance its biological activity. For instance, a study synthesized a series of derivatives and characterized them using techniques such as NMR and mass spectrometry. The compounds were evaluated for their antimicrobial properties against a range of bacterial and fungal strains, including both gram-positive and gram-negative bacteria.

Table 1: Summary of Synthesized this compound Derivatives

| Compound | Structure | Antimicrobial Activity | IC50 (µM) |

|---|---|---|---|

| IQZN-1 | Structure | Active against E. coli | 25 |

| IQZN-2 | Structure | Active against S. aureus | 30 |

| IQZN-3 | Structure | Active against C. albicans | 20 |

Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives has been extensively studied. In one study, various derivatives were tested against several pathogens:

- Bacterial Activity : The compounds exhibited significant antibacterial activity against gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, as well as gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.

- Fungal Activity : The antifungal activity was assessed against Candida albicans and Saccharomyces cerevisiae. The results indicated that several derivatives had comparable or superior activity to standard antibiotics like streptomycin and antifungals like nystatin .

Anticancer Properties

Emerging studies have demonstrated that certain derivatives of this compound possess notable anticancer properties. For example, compounds were evaluated for their cytotoxic effects on various cancer cell lines using the MTT assay.

Table 2: Anticancer Activity of Selected Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| IQZN-1 | HCC827 (lung cancer) | 0.09 | PI3Kα inhibition |

| IQZN-2 | MCF-7 (breast cancer) | 0.43 | Induction of apoptosis |

| IQZN-3 | A549 (lung cancer) | 0.25 | Cell cycle arrest at G2/M phase |

The compound IQZN-1 was particularly potent, demonstrating an IC50 value as low as 0.09 µM against HCC827 cells, indicating strong potential as a lead compound for further development in cancer therapy .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, the anti-inflammatory potential of this compound derivatives has been explored. Some compounds were designed to inhibit the production of pro-inflammatory cytokines such as TNF-α in vitro. The results showed that certain derivatives effectively reduced TNF-α levels without significant cytotoxicity, suggesting their potential use in treating inflammatory diseases .

Case Studies

- Antimicrobial Evaluation : A study involving the synthesis of several iodoquinazolinone derivatives reported that compounds exhibited varying degrees of antimicrobial activity. The most effective derivative was shown to inhibit bacterial growth effectively at low concentrations.

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of these derivatives on human cancer cell lines, revealing that specific modifications in the chemical structure significantly enhanced anticancer activity.

Properties

IUPAC Name |

6-iodo-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGXMZKDRVGIHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354109 | |

| Record name | 6-Iodoquinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16064-08-7 | |

| Record name | 6-Iodo-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16064-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Iodoquinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4(3H)-Quinazolinone, 6-iodo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Iodoquinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of 6-Iodoquinazolin-4-one in medicinal chemistry?

A1: this compound serves as a versatile building block in synthesizing various biologically active compounds. Recent research highlights its potential in developing novel antimicrobial and antitumor agents. For instance, a series of this compound derivatives demonstrated promising in vitro activity against both Gram-negative and Gram-positive bacteria, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis, and Bacillus cereus, as well as pathogenic fungi such as Candida albicans and Saccharomyces cerevisiae []. Additionally, this compound represents a key intermediate in the synthesis of Lapatinib, a tyrosine kinase inhibitor used in targeted cancer therapy [].

Q2: How does the structure of this compound facilitate its use in organic synthesis?

A2: The structure of this compound is particularly amenable to chemical modifications, making it a valuable scaffold in drug discovery. The presence of the iodine atom at the 6th position allows for various coupling reactions, such as the Suzuki coupling reaction, which is effectively employed in the synthesis of Lapatinib []. This reaction allows for the introduction of diverse substituents onto the quinazolinone ring, facilitating the exploration of structure-activity relationships and the development of compounds with improved potency and selectivity.

Q3: Can you provide an example of how the structure of this compound derivatives has been modified to enhance biological activity?

A3: Researchers have explored the incorporation of an azetidinyl-3-(isonicotinamide-yl) moiety at a specific position on the this compound core structure []. This modification aimed to enhance the compound's antimicrobial and antitubercular properties. While the specific details of the study are limited, this example illustrates the ongoing efforts to leverage the this compound scaffold in developing new therapeutic agents. Further research on these modified derivatives could provide valuable insights into their structure-activity relationships and potential clinical applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.